Cas no 132465-11-3 (CDC)

CDC structure
CDC structure
상품 이름:CDC
CAS 번호:132465-11-3
MF:C19H15NO4
메가와트:321.3267
MDL:MFCD00210839
CID:91698
PubChem ID:329825161

CDC 화학적 및 물리적 성질

이름 및 식별자

    • CDC
    • CINNAMYL-3,4-DIHYDROXY-ALPHA-CYANOCINNAMATE
    • 1-CYCLOHEXYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE METHIODIDE(CDC)
    • (E,Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid 3-phenyl-2-propenyl ester
    • CINNAMYL-3,4-DIHYDROXY-α-CYANOCINNAMATE
    • Cinnamyl 3,4-dihydroxy-alpha-cyanocinnamate CDC
    • 1-Cyclohexy1-3-(3-dimethylamino proply)carbodilimide methiodide
    • [(E)-3-phenylprop-2-enyl] (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • XGHYFEJMJXGPGN-UYHGDYIZSA-N
    • G12487
    • SCHEMBL9215428
    • A-cyanocinnamate
    • (2E)-3-phenylprop-2-en-1-yl (2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • CDC 5-LO inhibitor
    • Cinnamyl-3,4-dihydroxy-
    • DA-72228
    • HY-138688
    • CDC 5-LO inhibitor?
    • MFCD00210839
    • Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate, >=98% (HPLC)
    • GTPL5162
    • CDC (Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate)
    • MS-24747
    • Cinnamyl 3,4-dihydroxy-.alpha.-cyanocinnamate
    • Q27075808
    • (E)-cinnamyl 2-cyano-3-(3,4-dihydroxyphenyl)acrylate
    • 2-Cyano-3-(3,4-dihydroxyphenyl)-3-phenyl-2-propenyl ester-2-propenoic acid
    • 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 3-phenyl-allyl ester
    • CCG-207922
    • CHEMBL37141
    • CS-0166637
    • 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propen-1-yl ester, (2E)-
    • 132465-11-3
    • BDBM50011931
    • 3-phenylallyl (2E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylate
    • MDL: MFCD00210839
    • 인치: InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11+
    • InChIKey: XGHYFEJMJXGPGN-UYHGDYIZSA-N
    • 미소: C1=CC=C(/C=C/COC(/C(/C#N)=C/C2=CC(O)=C(O)C=C2)=O)C=C1

계산된 속성

  • 정밀분자량: 321.10000
  • 동위원소 질량: 321.10010796g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 525
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 2
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 90.6Ų
  • 소수점 매개변수 계산 참조값(XlogP): 3.6

실험적 성질

  • 밀도: 1.326
  • 비등점: 583.9 °C at 760 mmHg
  • 플래시 포인트: 307 °C
  • 용해도: DMSO: ≥15mg/mL
  • PSA: 90.55000
  • LogP: 3.26138
  • 용해성: DMSO: ≥15mg/mL

CDC 보안 정보

  • 기호: GHS07 GHS09
  • 신호어:Warning
  • 피해 선언: H317-H410
  • 경고성 성명: P273-P280-P501
  • 위험물 운송번호:UN 3077 9 / PGIII
  • WGK 독일:3
  • 위험 범주 코드: 43-50/53
  • 보안 지침: 36/37-60-61
  • 위험물 표지: Xi N
  • 위험 등급:9
  • 저장 조건:room temp

CDC 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChemScence
CS-0166637-5mg
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate
132465-11-3 99.77%
5mg
$450.0 2022-04-27
TRC
C263153-25mg
CDC
132465-11-3
25mg
$ 161.00 2023-04-18
ChemScence
CS-0166637-10mg
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate
132465-11-3 99.77%
10mg
$750.0 2022-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-200562-10 mg
CDC,
132465-11-3 ≥98%
10mg
¥564.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-200562A-50 mg
CDC,
132465-11-3 ≥98%
50mg
¥2,324.00 2023-07-11
DC Chemicals
DC44939-100mg
CDC 5-LO inhibitor
132465-11-3 >98%
100mg
$300.0 2023-09-15
DC Chemicals
DC44939-1g
CDC 5-LO inhibitor
132465-11-3 >98%
1g
$1050.0 2023-09-15
1PlusChem
1P00116V-10mg
2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propen-1-yl ester, (2E)-
132465-11-3 ≥97%
10mg
$109.00 2023-12-22
1PlusChem
1P00116V-50mg
2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propen-1-yl ester, (2E)-
132465-11-3 ≥97%
50mg
$339.00 2023-12-22
MedChemExpress
HY-138688-10mg
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate
132465-11-3 98.71%
10mg
¥1870 2024-04-20

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:132465-11-3)CDC
A930772
순결:99%/99%/99%
재다:10mg/25mg/100mg
가격 ($):168.0/333.0/756.0